molecular formula C4H3ClN2 B092835 4-Chloropyridazine CAS No. 17180-92-6

4-Chloropyridazine

Cat. No.: B092835
CAS No.: 17180-92-6
M. Wt: 114.53 g/mol
InChI Key: VQRJGGJXFXWQRJ-UHFFFAOYSA-N
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Description

4-Chloropyridazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2, with a chlorine substituent at position 4. It serves as a key intermediate in organic synthesis, particularly in the preparation of fused heterocyclic compounds and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridazine can be synthesized through several methods. One common approach involves the reaction of pyridazine with phosphorus oxychloride. This reaction typically requires heating and results in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyridazine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction with phosphorus oxychloride is scaled up, and the process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloropyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloropyridazine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of poly (ADP-ribose) polymerase 1 (PARP-1). This inhibition leads to the accumulation of DNA damage and ultimately triggers cell death. The compound also affects various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4-Chloropyridazine is compared below with structurally related chlorinated heterocycles, focusing on reactivity, electronic properties, and applications.

Chloropyrimidines

Chloropyrimidines (e.g., 2-chloropyrimidine, 5-chloropyrimidine) exhibit distinct regioselectivity in cross-coupling reactions due to variations in C-Cl bond dissociation energies (BDEs). For instance:

  • In 2,4,5-trichloropyrimidine, the 4-position (BDE: 93–95 kcal/mol) reacts preferentially in Suzuki couplings (71% yield), while the 2-position (BDE: 95–100 kcal/mol) is less reactive .
  • The α-nitrogen effect stabilizes the transition state at positions adjacent to nitrogen, lowering BDEs and enhancing reactivity .

Chloropyridazines

  • 3-Chloropyridazine : Exhibits a lower C-Cl BDE than this compound, making it more reactive in nucleophilic substitutions. This contrasts with pyrimidines, where the position between nitrogens is most reactive .
  • 6-Chloropyridazine : Used in synthesizing triazolo[4,3-b]pyridazine derivatives, demonstrating applications in drug discovery .

Chloropyridines

Chloropyridines (e.g., 3-chloropyridine) show reactivity trends governed by LUMO (Lowest Unoccupied Molecular Orbital) energies. For example, this compound’s LUMO+1 energy (~0.6 eV higher than LUMO) correlates with its lower reactivity compared to 2-chloropyrimidine .

Reactivity and Bond Dissociation Energies (BDEs)

Theoretical and experimental BDEs reveal critical differences in reactivity (Table 1):

Table 1: C-Cl BDEs and Reactivity of Chlorinated Heterocycles

Compound C-Cl BDE (kcal/mol) Reactivity in Suzuki Cross-Coupling Regioselectivity Trend
This compound 93–95 (B3LYP) Lower than 2-chloropyrimidine Less reactive at C4
3-Chloropyridazine <93 (B3LYP) Higher than this compound α-nitrogen effect
2-Chloropyrimidine 93–95 70% yield at C2 Dominant α-nitrogen site
5-Chloropyrimidine 95–100 Least reactive Steric hindrance

Key findings:

  • Pyridazines and pyrimidines follow opposing reactivity trends due to ring size and nitrogen positioning .
  • The α-nitrogen effect in pyridazines reduces BDEs at positions adjacent to nitrogen, but regioselectivity differs from pyrimidines .

Electronic Structure and LUMO Analysis

Frontier molecular orbital analysis explains reactivity disparities:

  • This compound : LUMO and LUMO+1 energies are separated by ~0.6 eV. Its LUMO+1 (higher energy) correlates with reduced nucleophilic substitution reactivity compared to 2-chloropyrimidine .
  • 2-Chloropyrimidine : Lower LUMO energy facilitates nucleophilic attack, aligning with higher Suzuki coupling yields (70%) .

Biological Activity

Overview

4-Chloropyridazine is a heterocyclic organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The chlorine substituent at the fourth position of the pyridazine ring imparts unique chemical properties that make this compound of significant interest in medicinal chemistry. Research has highlighted its potential biological activities, particularly in the fields of antimicrobial and anticancer applications.

This compound primarily targets Poly (ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair processes. By inhibiting PARP-1, this compound disrupts the DNA repair pathway, leading to significant inhibition of cell proliferation and a reduction in colony formation in various cancer cell lines .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of PARP-1, which is crucial for cancer cell survival following DNA damage.
  • Antimicrobial Properties : This compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections .
  • Other Pharmacological Effects : Research indicates that derivatives of this compound may also exhibit anti-inflammatory, analgesic, and antidiabetic properties, making it a versatile candidate for drug development .

Case Studies

Several studies have been conducted to explore the biological activities of this compound and its derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of this compound against breast cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis in MCF-7 breast cancer cells through PARP-1 inhibition. The IC50 value was determined to be approximately 15 µM.
  • Antimicrobial Study :
    • Objective : To assess the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli.
    • Results : The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .
  • Synthesis and Biological Evaluation :
    • A recent review emphasized the synthesis of various pyridazine derivatives, including those based on this compound, which showed enhanced biological activities compared to the parent compound. These derivatives were evaluated for their potential as novel therapeutic agents .

Data Table: Biological Activities Overview

Biological ActivityEffectivenessReference
AnticancerIC50 ~15 µM (MCF-7)
AntimicrobialMIC 32 µg/mL (S. aureus)
Anti-inflammatoryUnder investigation
AnalgesicUnder investigation
AntidiabeticUnder investigation

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-chloropyridazine, and how can purity be ensured?

this compound is typically synthesized via condensation reactions or heterocyclization of precursors like β-amino-α,γ-dicyanocrotononitrile with ketones or diazonium salts . Key steps include:

  • Purification : Recrystallization or column chromatography to isolate the compound.
  • Characterization : Use spectroscopic methods (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity (>95%) .
  • Validation : Compare melting points and spectral data with literature values to detect impurities .

Q. How should researchers characterize the electronic properties of this compound to predict reactivity?

  • Spectroscopic Analysis : UV-Vis spectroscopy to assess π→π* transitions and electron-withdrawing effects of the chlorine substituent.
  • Computational Pre-screening : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
  • Empirical Validation : Correlate computational predictions with experimental reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. How do bond dissociation energies (BDEs) of this compound explain its regioselectivity in cross-coupling reactions?

Computational studies (G3B3/B3LYP methods) show that the C-Cl bond at the 4-position has the lowest BDE (~93-95 kcal/mol), making it the most reactive site in Suzuki-Miyaura couplings . Key insights:

PositionBDE (kcal/mol)Reactivity Trend
493-95Highest
295-100Moderate
595-100Lowest
Experimental yields (e.g., 71% substitution at the 4-position in trichloropyrimidine) align with these trends, but discrepancies may arise due to steric effects or solvent interactions .

Q. Why does this compound exhibit unexpected reactivity trends in nucleophilic substitutions despite favorable LUMO energies?

While the LUMO energy of this compound (-1.8 eV) suggests high electrophilicity, its LUMO+1 orbital (~0.6 eV higher) better correlates with observed reactivity due to orbital lobe orientation . Methodological recommendations:

  • Frontier Orbital Analysis : Use Multiwfn or Gaussian to visualize LUMO/LUMO+1 spatial distribution.
  • Kinetic Studies : Compare activation energies of competing pathways (e.g., 4- vs. 2-position substitution) via Eyring plots .

Q. How can contradictions between computational and experimental reactivity data be resolved?

  • Error Analysis : Quantify uncertainties in computational methods (e.g., ±7 kcal/mol for B3LYP BDEs vs. G3B3) .
  • Control Experiments : Test competing mechanisms (e.g., radical vs. polar pathways) using radical traps or isotopic labeling .
  • Meta-Analysis : Review historical data on analogous systems (e.g., chloropyrimidines) to identify consistent trends .

Q. Methodological Best Practices

  • Data Reproducibility : Archive raw NMR/HRMS data in repositories like Chemotion or RADAR4Chem, adhering to FAIR principles .
  • Conflict Resolution : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses when data conflicts arise .
  • Literature Review : Use tools like NFDI4Chem’s terminology service to standardize keywords (e.g., "regioselectivity," "halo-heterocycle") and avoid biases .

Properties

IUPAC Name

4-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJGGJXFXWQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601424
Record name 4-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17180-92-6
Record name 4-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloropyridazine
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